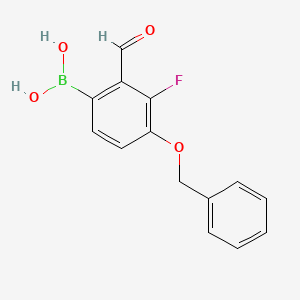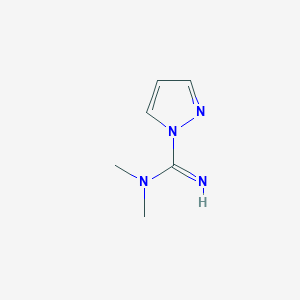
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structural features, which include a benzyloxy group, a trifluoromethyl group, and a boronic acid pinacol ester moiety
Métodos De Preparación
The synthesis of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid. This can be achieved through the reaction of 3-(Benzyloxy)-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Esterification: The boronic acid intermediate is then reacted with pinacol in the presence of a dehydrating agent such as toluene or benzene to form the pinacol ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparación Con Compuestos Similares
Similar compounds to 3-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester include:
Phenylboronic acid pinacol ester: Lacks the benzyloxy and trifluoromethyl groups, resulting in different reactivity and applications.
3-(Methoxy)-5-(trifluoromethyl)phenylboronic acid pinacol ester: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its chemical behavior.
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester: Positional isomer with different reactivity due to the placement of substituents.
Propiedades
Fórmula molecular |
C20H22BF3O3 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[3-phenylmethoxy-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-10-15(20(22,23)24)11-17(12-16)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Clave InChI |
COOQWIBWEINKOF-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)
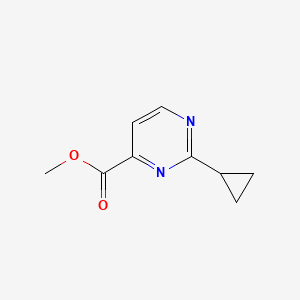
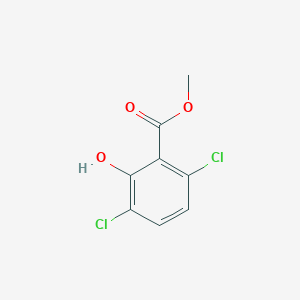
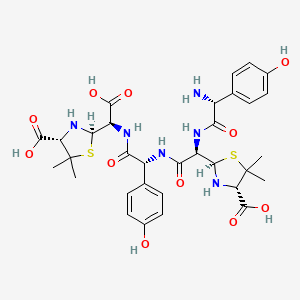
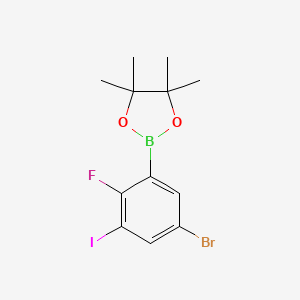
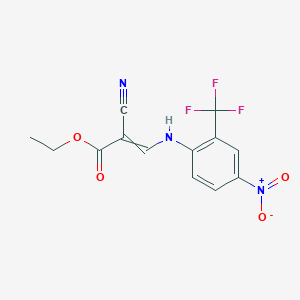
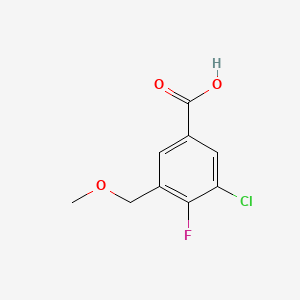
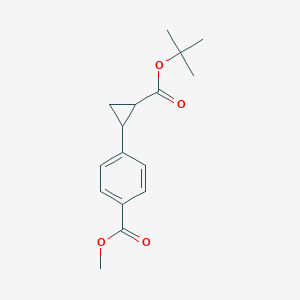
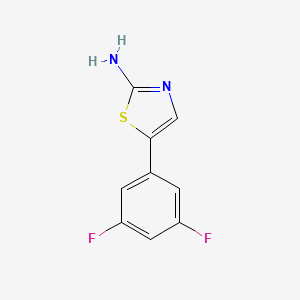
![2-Methylspiro[3.5]nonane-2,7-diol](/img/structure/B14028685.png)
